molecular formula C21H25NO6 B4901132 1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene

1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene

Cat. No.: B4901132
M. Wt: 387.4 g/mol
InChI Key: SXHYXJCWEAOSEK-SNAWJCMRSA-N
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Description

1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of phenylpropanes. These compounds contain a phenylpropane moiety, which is a benzene ring attached to a three-carbon chain. This particular compound is characterized by its complex structure, which includes multiple ether linkages and a nitro group.

Properties

IUPAC Name

1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-4-5-17-7-9-20(21(15-17)25-3)28-13-11-26-10-12-27-19-8-6-16(2)14-18(19)22(23)24/h4-9,14-15H,10-13H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHYXJCWEAOSEK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene involves multiple steps. One common method involves the reaction of 4-methyl-2-nitrophenol with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted ethers and alcohols.

Scientific Research Applications

1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar structure but lacks the nitro group and prop-1-enyl moiety.

    2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: Contains multiple ether linkages but lacks the aromatic and nitro groups.

Uniqueness

1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene is unique due to its combination of ether linkages, nitro group, and prop-1-enyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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